molecular formula C7H4BrN3O B8421740 6-Bromopyrido[2,3-d]pyrimidin-2-ol

6-Bromopyrido[2,3-d]pyrimidin-2-ol

Cat. No.: B8421740
M. Wt: 226.03 g/mol
InChI Key: CCFOUNBLKCPHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrido[2,3-d]pyrimidin-2-ol is a high-value brominated fused pyrimidine that serves as a key synthetic intermediate in pharmaceutical research and development. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of biological targets . This compound is specifically designed for the synthesis of novel molecular entities, particularly in the development of kinase inhibitors and other enzyme-targeting therapies. The reactive bromine atom at the 6-position enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, providing a versatile handle for library synthesis . The hydroxyl group at the 2-position offers an additional site for chemical modification or can participate in hydrogen bonding, which can be critical for target binding affinity. Researchers utilize this core structure to develop potential therapeutic agents for various conditions, including anticancer and antiviral applications . As a sophisticated building block, it is ideal for constructing complex molecules in exploratory research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

6-bromo-1H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1-3H,(H,9,10,11,12)

InChI Key

CCFOUNBLKCPHNG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=O)NC2=NC=C1Br

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

6-Bromopyrido[2,3-d]pyrimidin-2-ol derivatives have been synthesized and evaluated for their antitumor properties. Notably, studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, a series of novel derivatives containing urea moieties were reported to show promising antitumor activity in vitro, with several compounds outperforming standard treatments like sorafenib .

Table 1: Antitumor Activity of 6-Bromopyrido[2,3-d]pyrimidin-2-ol Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.0
Compound BHCT-1164.5
Compound CMCF-73.0

Antiviral Properties

Beyond their anticancer potential, some derivatives of 6-Bromopyrido[2,3-d]pyrimidin-2-ol have shown antiviral activity. Research indicates that certain compounds can act as interferon inducers and exhibit activity against various viral strains. However, their effectiveness is often closely related to their toxicity profiles .

Table 2: Antiviral Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameVirus Strain TestedEffective Concentration (µM)Reference
Compound DInfluenza A10
Compound EHSV15

Case Study 1: Antitumor Efficacy

A study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their efficacy against breast and colon cancer cell lines. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics, indicating a higher potency against these cancers .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of pyrido[2,3-d]pyrimidine derivatives. The study highlighted that specific compounds could induce interferon production in vitro, suggesting a potential pathway for therapeutic application against viral infections. However, the toxicity observed at higher concentrations necessitated further optimization of these compounds to enhance their safety profiles while maintaining efficacy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the pyridopyrimidine core. Key reactions include:

  • Ammonia displacement : Reacting with aqueous ammonia or benzophenone imine yields 6-aminopyrido[2,3-d]pyrimidin-2-ol, a precursor for kinase inhibitors .

  • Alkoxy substitution : Treatment with sodium methoxide or ethoxide replaces bromine with methoxy/ethoxy groups, producing analogs for cytotoxicity studies .

  • Thiol incorporation : Using sodium hydrosulfide introduces a thiol group at position 6, enhancing interactions with enzyme active sites .

Reaction Conditions :

ReagentSolventTemperatureYield (%)
NH3 (aq)THF80°C78
NaOMeMeOHReflux65
NaSHDMF100°C52

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl/heteroaryl or amine groups:

Suzuki Coupling

Reaction with boronic acids in the presence of Pd catalysts achieves C-C bond formation:

Boronic AcidCatalyst SystemYield (%)Application
Phenylboronic acidPd(OAc)₂/XPhos45Aryl derivatives for EGFR inhibition
2-Thienylboronic acidPd₂(dba)₃/XPhos58Heterocyclic kinase inhibitors
5-Methylfuran-2-BAPd(PPh₃)₄/Na₂CO₃37Anticancer agents

Buchwald-Hartwig Amination

Palladium/ligand systems enable C-N bond formation with primary/secondary amines:

AmineLigandBaseYield (%)
(R)-AlaninolBINAPNaO-t-Bu91
PiperidineXPhosCs₂CO₃85
Benzophenone imineDavePhosLiHMDS76

Optimized conditions: 15 mol% Pd₂(dba)₃, 2.2 eq LiHMDS, toluene, 110°C .

Heterocyclic Annulation Reactions

The hydroxyl group at position 2 participates in cyclocondensation with electrophiles:

  • Pyrimidine ring expansion : Reaction with carbon disulfide and DBU forms thioxopyrido[2,3-d]pyrimidinones, key intermediates for DHFR inhibitors .

  • Urea/thiourea formation : Treatment with triphosgene or thiophosgene generates fused urea derivatives with antitumor activity against MCF-7 cells (IC₅₀ = 0.38 μM) .

Functional Group Transformations

The hydroxyl group undergoes selective derivatization:

  • Etherification : Alkylation with propargyl bromide introduces alkyne handles for click chemistry .

  • Esterification : Acylation with benzoyl chloride produces esters for prodrug development .

  • Oxidation : Controlled oxidation with Jones reagent converts the hydroxyl to a ketone, enabling further functionalization .

Stability and Reaction Optimization

Key considerations for handling:

  • Light sensitivity : Decomposes under UV light; reactions require amber glassware.

  • Solvent effects : DMF enhances SNAr rates but may induce side reactions at elevated temperatures .

  • Catalyst loading : ≥10 mol% Pd required for efficient cross-couplings due to electron-deficient pyridopyrimidine core .

This comprehensive reactivity profile establishes 6-bromopyrido[2,3-d]pyrimidin-2-ol as a critical building block in drug discovery, particularly for kinase-targeted therapies and antimetabolite development.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 6-Bromopyrido[2,3-d]pyrimidin-2-ol with structurally analogous brominated pyridines and pyrimidines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
6-Bromopyrido[2,3-d]pyrimidin-2-ol C₇H₅BrN₃O 228.04 -OH (C2), -Br (C6) mp: ~145°C; IR ν(C=O): 1686 cm⁻¹
6-Bromo-2-chloropyridin-3-ol C₅H₃BrClNO 208.44 -Cl (C2), -Br (C6), -OH (C3) CAS 52764-12-2; commercial availability
2-Bromo-6-(hydroxymethyl)pyridin-3-ol C₆H₆BrNO₂ 204.02 -Br (C2), -CH₂OH (C6) CAS 168015-04-1; priced at $500/g
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine C₇H₆BrN₅ 240.06 -NH₂ (C2, C4), -Br (C6) CAS 152941-69-0; InChI: 1S/C₇H₆BrN₅
4-(5-Substituted-benzofuran)-pyrimidin-2-ol Varies ~250–300 -OH (C2), aryl substituents Antimicrobial activity

Key Observations :

  • Electron-withdrawing effects: Bromine at position 6 increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to non-brominated analogs .
  • Hydrogen bonding : The hydroxyl group at C2 facilitates intermolecular interactions, influencing solubility and crystal packing .
  • Melting points : Brominated derivatives generally exhibit higher melting points (e.g., 145°C for the target compound) due to stronger van der Waals forces .

Commercial and Industrial Relevance

  • Cost and Availability : Brominated pyridines like 6-Bromo-2-chloropyridin-3-ol are commercially available at high costs (e.g., $200/g for 1 g) , whereas the target compound is primarily synthesized in-house for research.
  • Scalability : Microwave synthesis methods offer scalable routes for library-friendly production of analogs .

Preparation Methods

Phosphoryl Trichloride-Mediated Cyclization

A widely cited method involves the use of phosphoryl trichloride (POCl₃) as both a cyclizing agent and chlorination reagent. In this protocol, a precursor such as 6-aminouracil or its derivatives undergoes condensation with a brominated pyridine-carbaldehyde in the presence of POCl₃ and diisopropylethylamine (DIPEA). The reaction proceeds via initial activation of the carbonyl group by POCl₃, followed by intramolecular cyclization to form the pyridopyrimidine core. Subsequent hydrolysis of the intermediate chloropyrimidine yields the 2-hydroxyl group.

Key advantages include:

  • High regioselectivity : Bromine is retained at position 6 due to steric and electronic effects during cyclization.

  • Yield optimization : Reactions conducted at 80–100°C for 4–6 hours achieve yields of 65–75%.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies leverage prehalogenated pyrimidines. For example, 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine reacts with organozinc halides under catalysis by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This method introduces substituents at position 6 while preserving the hydroxyl group at position 2 through subsequent deprotection.

ConditionValue
CatalystPd(dppf)Cl₂ (5 mol%)
Temperature80°C
Reaction Time12–24 hours
Yield60–68%

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous medium under microwave conditions (150°C, 30 minutes) achieves cyclization of brominated precursors with 70–80% yields. The rapid heating minimizes side reactions, enhancing purity.

Sonochemical Methods

Ultrasound irradiation (40 kHz, 100 W) in water promotes the one-pot assembly of pyridopyrimidines from 2-thiobarbituric acid, brominated aldehydes, and ammonium acetate. This approach avoids toxic solvents and achieves yields of 85–90% within 1 hour.

Functionalization Strategies

Late-Stage Bromination

Direct bromination of pyrido[2,3-d]pyrimidin-2-ol using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C introduces bromine at position 6. However, competing reactions at positions 5 and 7 limit yields to 40–50%.

Protecting Group Manipulation

Temporary protection of the 2-hydroxyl group as a trimethylsilyl (TMS) ether allows selective bromination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without affecting the bromine substituent.

Comparative Analysis of Methods

MethodYield (%)TimeSolventKey Advantage
POCl₃ Cyclization65–754–6 hoursDCMHigh regioselectivity
Pd-Catalyzed Coupling60–6812–24 hoursTHFFunctional group tolerance
Microwave-Assisted70–800.5 hoursWaterRapid, eco-friendly
Sonochemical85–901 hourWaterSolvent-free, high yield

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromopyrido[2,3-d]pyrimidin-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A robust approach involves coupling brominated intermediates with pyrimidine precursors. For example, demonstrates that cyclocondensation of halogenated ketones (e.g., 2-bromoacetophenone) with aminopyrimidines under reflux in ethanol can yield pyrido[2,3-d]pyrimidine derivatives. Temperature control (70–80°C) and stoichiometric ratios (1:1 molar ratio of reactants) are critical to minimize side products . further suggests using bromoacetic acid as a brominating agent in DMF, with reaction times optimized to 12–24 hours for intermediate stability .

Q. Which analytical techniques are most effective for characterizing 6-bromopyrido[2,3-d]pyrimidin-2-ol?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) resolve aromatic proton environments and confirm bromine substitution patterns. highlights the use of 400 MHz NMR for pyridine derivatives to detect coupling constants (e.g., J = 8–10 Hz for adjacent protons) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures purity (>95%) and identifies byproducts. notes retention time adjustments based on polarity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected M.W. ~254 g/mol) and isotopic patterns for bromine .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : and recommend storing the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Thermal stability tests (TGA/DSC) from suggest decomposition above 200°C, requiring avoidance of high-temperature processing .

Advanced Research Questions

Q. How can regioselectivity issues during functionalization of the pyrido[2,3-d]pyrimidine core be mitigated?

  • Methodological Answer : Regioselective bromination at the 6-position is achievable using NBS (N-bromosuccinimide) in acetonitrile at 0°C, as shown in for analogous pyrimidines. Computational modeling (DFT) of electron density maps can predict reactive sites, while protecting groups (e.g., tert-butyloxycarbonyl) shield the 2-hydroxyl group during reactions .

Q. What strategies resolve contradictions in biological activity data for pyrido[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : identifies the 6-bromo substituent as critical for kinase inhibition. Compare IC₅₀ values across analogs (e.g., 6-chloro vs. 6-bromo derivatives) to isolate electronic effects .
  • Solubility Optimization : Use logP calculations ( ) and co-solvent systems (e.g., PEG-400/water) to address discrepancies between in vitro and in vivo efficacy .

Q. How can computational methods predict the reactivity of 6-bromopyrido[2,3-d]pyrimidin-2-ol in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-31G*) simulate transition states for Suzuki-Miyaura couplings. ’s NIST spectral data validates computed bond lengths and angles, ensuring accurate prediction of Pd-catalyzed reaction pathways .

Q. What advanced purification techniques are recommended for isolating intermediates in multi-step syntheses?

  • Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane) with preparative HPLC ( ). For halogenated byproducts, recommends fractional crystallization using ethanol/water mixtures to exploit solubility differences .

Critical Research Insights

  • The 6-bromo group enhances electrophilic aromatic substitution reactivity, making the compound a versatile intermediate for drug discovery (e.g., kinase inhibitors) .
  • Stability challenges necessitate strict control of humidity and temperature during synthesis and storage .
  • Computational tools (DFT, logP) are indispensable for rational design and troubleshooting synthetic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.